6-Aminouracil Derivative AEAC Achieves 165 nM Ki for Thymidine Phosphorylase Compared to Unsubstituted 6-Aminouracil Baseline
In a head-to-head study of 5- and 6-substituted uracil derivatives, the 6-amino-substituted analog AEAC (6-(2-aminoethyl)amino-5-chlorouracil) demonstrated a Ki of 165 nM for thymidine phosphorylase (TP), establishing it as a competitive inhibitor. The study compared multiple 6-substituted analogs against the unmodified 6-aminouracil baseline and found AEAC to be the most active compound in the series [1].
| Evidence Dimension | Thymidine phosphorylase inhibition constant (Ki) |
|---|---|
| Target Compound Data | AEAC (6-amino-substituted uracil derivative): Ki = 165 nM (0.165 μM) |
| Comparator Or Baseline | Unsubstituted 6-aminouracil baseline and other 5-/6-substituted uracil analogs (no inhibition up to 1 mM for PNP/UP) |
| Quantified Difference | Approximately 6000-fold selectivity window (165 nM Ki vs. >1 mM no-effect concentration for related nucleoside phosphorylases) |
| Conditions | In vitro enzyme inhibition assay using human recombinant thymidine phosphorylase; selectivity confirmed against purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) at concentrations up to 1 mM. |
Why This Matters
This sub-micromolar Ki with demonstrated selectivity against off-target nucleoside phosphorylases provides procurement rationale for angiogenesis-related studies requiring TP-specific inhibition.
- [1] Klein RS, Lenzi M, Lim TH, Hotchkiss KA, Wilson P, Schwartz EL. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. Biochemical Pharmacology, 2001, 62(9), 1257-1263. DOI: 10.1016/S0006-2952(01)00783-3. View Source
